2-[(Dipropylamino)methyl]-4-fluoroaniline
Overview
Description
2-[(Dipropylamino)methyl]-4-fluoroaniline is a useful research compound. Its molecular formula is C13H21FN2 and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Biological Activity
2-[(Dipropylamino)methyl]-4-fluoroaniline, also known by its CAS number 1156224-98-4, is a fluorinated aniline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a dipropylamino group and a fluorine atom, suggests various applications in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H17FN2, with a molar mass of approximately 210.28 g/mol. It contains an aniline moiety substituted with a fluorine atom at the para position and a dipropylamino group at the ortho position.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the fluorine atom can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to target proteins.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related fluorinated anilines have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation and apoptosis .
Compound | Target | Activity |
---|---|---|
This compound | HDACs | Potential Inhibitor |
(S)-17b | Class I HDACs | Potent Inhibitor |
Neuroprotective Effects
The dipropylamino group may contribute to neuroprotective effects by modulating neurotransmitter systems. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress .
Study on HDAC Inhibition
A study published in ACS Medicinal Chemistry Letters evaluated several fluorinated compounds for their ability to inhibit HDACs. The results indicated that certain derivatives exhibited potent inhibitory effects on human class I HDAC isoforms, suggesting that this compound could be a candidate for further investigation in cancer therapies .
Pharmacokinetic Profile
Research into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics. These studies highlighted the importance of lipophilicity imparted by the fluorine atom, which may enhance bioavailability.
Properties
IUPAC Name |
2-[(dipropylamino)methyl]-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2/c1-3-7-16(8-4-2)10-11-9-12(14)5-6-13(11)15/h5-6,9H,3-4,7-8,10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZBWKONFWRRJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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